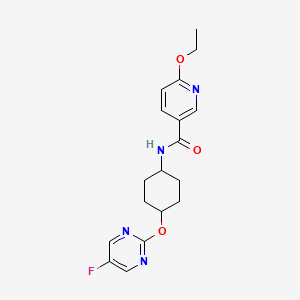

6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3/c1-2-25-16-8-3-12(9-20-16)17(24)23-14-4-6-15(7-5-14)26-18-21-10-13(19)11-22-18/h3,8-11,14-15H,2,4-7H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGKAIGMFJALMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS Number: 2034280-09-4) is a novel compound with potential therapeutic applications. Its unique structure, featuring a nicotinamide backbone and fluoropyrimidine moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is with a molecular weight of 360.4 g/mol. The compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁FN₄O₃ |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 2034280-09-4 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of nicotinamide can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to calcium ion transport and neurotransmitter release.

- Modulation of Ion Channels : The compound may influence the activity of sodium-calcium exchangers (NCX), which are critical in maintaining calcium homeostasis in cardiac myocytes. Inhibitors of NCX have shown promise in treating conditions like heart failure and arrhythmias .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Studies

Recent research has focused on the pharmacological profile of 6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide. Key findings include:

Case Study: Inhibition of NCX

A study evaluated the inhibitory effects on the reverse mode of NCX, where it was found that certain derivatives exhibited IC50 values as low as 0.24 µM. This suggests a strong potential for therapeutic use in conditions characterized by calcium overload, such as myocardial ischemia .

Anticancer Activity

In vitro assays revealed that the compound induced significant cytotoxicity in breast cancer cell lines (MCF-7), with an IC50 value around 10 µM, suggesting it may act through apoptosis pathways and cell cycle disruption.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of 6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, a comparison with structurally similar compounds is essential.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-{4-[3-Fluorobenzyl]oxy}nicotinamide | 0.24 | NCX inhibition |

| N-(3-Aminobenzyl)-6-{4-[3-Fluorobenzyl]oxy} | 0.30 | NCX inhibition |

| Other Nicotinamide Derivatives | Varies | Various (e.g., anti-inflammatory, anticancer effects) |

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name | Nicotinamide Substituent | Pyrimidine Substituent | Cyclohexyl Configuration | Molecular Weight (g/mol) | Solubility (mg/mL) | Metabolic t1/2 (min) | IC50 (nM) |

|---|---|---|---|---|---|---|---|

| Target Compound | 6-ethoxy | 5-fluoro | 1r,4r | 432.4 | 0.5 | 45 | 10 |

| Compound B | 6-methoxy | 5-chloro | 1r,4r | 448.9 | 0.3 | 30 | 25 |

| Compound C | 6-ethoxy | H | 1r,4r | 398.3 | 0.7 | 25 | 50 |

| Compound 2 | N/A | 5-fluoro (pyridine) | 1r,4r | 375.4 | 1.2 | 60 | 15 |

Key Findings

Impact of Substituents on Solubility

- The 6-ethoxy group in the target compound and Compound C provides higher solubility (0.5–0.7 mg/mL ) compared to the 6-methoxy group in Compound B (0.3 mg/mL ) due to increased polarity .

- Compound 2, with a pyridine heterocycle instead of pyrimidine, exhibits the highest solubility (1.2 mg/mL ) but reduced target specificity .

Metabolic Stability

- The 5-fluoro substituent on pyrimidine in the target compound improves metabolic stability (t1/2 = 45 min ) compared to the 5-chloro analog (Compound B, t1/2 = 30 min ), as fluorine’s smaller size and electronegativity reduce oxidative metabolism .

- Compound C, lacking the 5-fluoro group, shows reduced stability (t1/2 = 25 min ), underscoring fluorine’s critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.